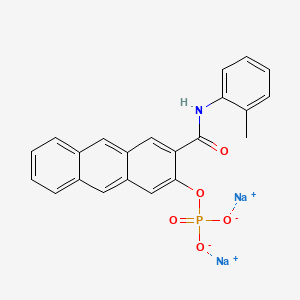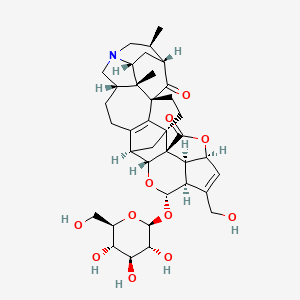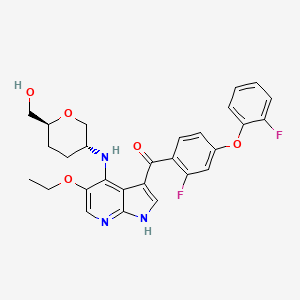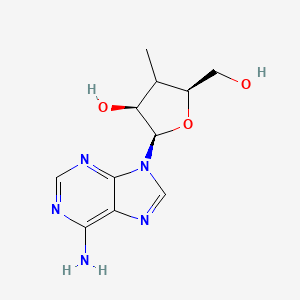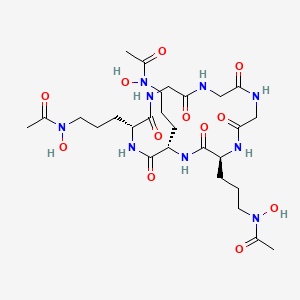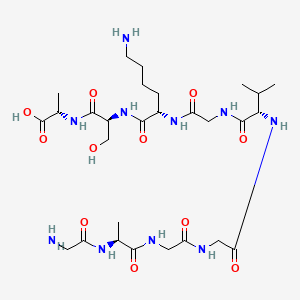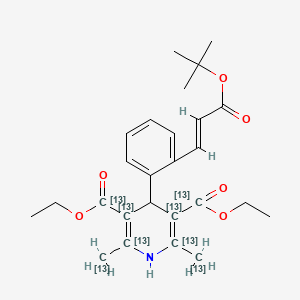
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled isotopic variant of 5-amino-2-hydroxybenzoic acid. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring of 5-amino-2-hydroxybenzoic acid. This can be achieved through various synthetic routes, including:
Isotopic Exchange Reactions: Utilizing carbon-13 labeled precursors in the presence of catalysts to facilitate the exchange of carbon atoms in the benzene ring.
Direct Synthesis: Starting from carbon-13 labeled benzene derivatives and introducing the amino and hydroxy functional groups through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic exchange reactions or the use of carbon-13 labeled starting materials in a controlled environment to ensure high purity and yield. The process typically requires specialized equipment to handle isotopic materials and ensure the incorporation of carbon-13 isotopes.
化学反应分析
Types of Reactions
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of nitro-5-amino-2-hydroxybenzoic acid.
Reduction: Formation of 5-amino-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research applications:
Chemistry: As a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into biochemical pathways where it can be traced using NMR spectroscopy. The carbon-13 isotopes provide a distinct signal that allows researchers to monitor the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and action.
相似化合物的比较
Similar Compounds
5-amino-2-hydroxybenzoic acid: The non-labeled version of the compound.
5-nitro-2-hydroxybenzoic acid: A derivative with a nitro group instead of an amino group.
2-hydroxybenzoic acid (salicylic acid): A simpler analog without the amino group.
Uniqueness
The uniqueness of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This isotopic labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy, making it a powerful tool for studying complex biochemical processes.
属性
CAS 编号 |
1189709-96-3 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
159.09 g/mol |
IUPAC 名称 |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
KBOPZPXVLCULAV-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1N)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
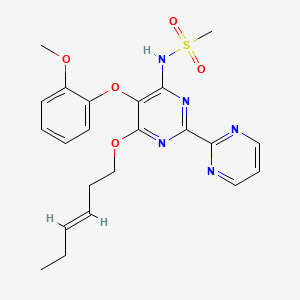
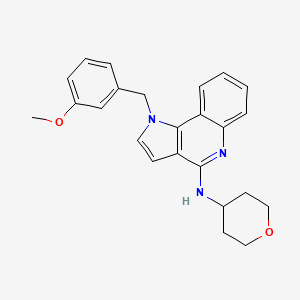
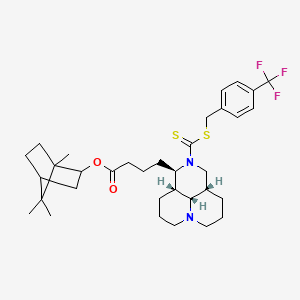
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
